molecular formula C8H16N2O B2492457 1-(3,5-Dimethylpiperazin-1-yl)ethanone CAS No. 250739-61-8

1-(3,5-Dimethylpiperazin-1-yl)ethanone

Cat. No.: B2492457
CAS No.: 250739-61-8
M. Wt: 156.229
InChI Key: QQAIMPFDNDFHDR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperazin-1-yl)ethanone, also known by its IUPAC name 1-acetyl-3,5-dimethylpiperazine, is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 3,5-dimethylpiperazine using acetic anhydride or acetyl chloride as the acetylating agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst like pyridine to facilitate the process .

Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Dimethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(3,5-Dimethylpiperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3,5-Dimethylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds .

Properties

IUPAC Name

1-(3,5-dimethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAIMPFDNDFHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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